molecular formula C24H34Se2 B12570128 Bis(4-tert-butyl-2,6-dimethylphenyl)diselane CAS No. 330183-92-1

Bis(4-tert-butyl-2,6-dimethylphenyl)diselane

Cat. No.: B12570128
CAS No.: 330183-92-1
M. Wt: 480.5 g/mol
InChI Key: PAGDYJGOEKCYFI-UHFFFAOYSA-N
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Description

Bis(4-tert-butyl-2,6-dimethylphenyl)diselane is an organoselenium compound with the molecular formula C24H34Se2 It is characterized by the presence of two selenium atoms bonded to two 4-tert-butyl-2,6-dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-tert-butyl-2,6-dimethylphenyl)diselane typically involves the reaction of 4-tert-butyl-2,6-dimethylphenyl lithium with selenium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

    Formation of 4-tert-butyl-2,6-dimethylphenyl lithium: This is achieved by reacting 4-tert-butyl-2,6-dimethylphenyl bromide with lithium metal in anhydrous ether.

    Reaction with Selenium: The 4-tert-butyl-2,6-dimethylphenyl lithium is then reacted with elemental selenium to form the diselane compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organoselenium compound synthesis can be applied. These methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(4-tert-butyl-2,6-dimethylphenyl)diselane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones.

    Reduction: It can be reduced to form selenides.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Bis(4-tert-butyl-2,6-dimethylphenyl)diselane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its antioxidant and anticancer properties.

    Industry: It is used in the synthesis of other organoselenium compounds and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of Bis(4-tert-butyl-2,6-dimethylphenyl)diselane involves its ability to undergo redox reactions. The selenium atoms in the compound can cycle between different oxidation states, allowing it to act as an antioxidant. This redox cycling can protect cells from oxidative damage by neutralizing reactive oxygen species (ROS).

Comparison with Similar Compounds

Similar Compounds

    Bis(4-tert-butyl-2,6-dimethylphenyl)disulfide: Similar structure but contains sulfur instead of selenium.

    Bis(4-tert-butyl-2,6-dimethylphenyl)diselenide: Contains a diselenide bond instead of a diselane bond.

Uniqueness

Bis(4-tert-butyl-2,6-dimethylphenyl)diselane is unique due to the presence of selenium, which imparts distinct redox properties compared to sulfur-containing analogs. Selenium compounds often exhibit higher reactivity and different biological activities compared to their sulfur counterparts.

Properties

CAS No.

330183-92-1

Molecular Formula

C24H34Se2

Molecular Weight

480.5 g/mol

IUPAC Name

5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)diselanyl]-1,3-dimethylbenzene

InChI

InChI=1S/C24H34Se2/c1-15-11-19(23(5,6)7)12-16(2)21(15)25-26-22-17(3)13-20(14-18(22)4)24(8,9)10/h11-14H,1-10H3

InChI Key

PAGDYJGOEKCYFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[Se][Se]C2=C(C=C(C=C2C)C(C)(C)C)C)C)C(C)(C)C

Origin of Product

United States

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